Deschlorocetirizine
Overview
Description
Deschlorocetirizine is a chemical compound known for its role as an impurity in the synthesis of cetirizine, a widely used second-generation antihistamine. This compound is structurally similar to cetirizine but lacks a chlorine atom, which differentiates it from its parent compound. It is primarily used in research settings to study the properties and behavior of cetirizine and its related compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Deschlorocetirizine can be synthesized through the reduction of cetirizine. The process involves the removal of the chlorine atom from cetirizine, typically using a reducing agent such as palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere. The reaction is carried out in a suitable solvent like ethanol or methanol at elevated temperatures and pressures to facilitate the reduction process.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, with rigorous quality control measures in place to monitor the process.
Chemical Reactions Analysis
Types of Reactions: Deschlorocetirizine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the oxidizing agent and conditions used.
Reduction: As mentioned earlier, this compound is typically formed through the reduction of cetirizine.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups, depending on the reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂) is commonly used for the reduction of cetirizine to this compound.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids or ketones, while substitution reactions can yield a variety of substituted derivatives.
Scientific Research Applications
Deschlorocetirizine has several scientific research applications, including:
Chemistry: It is used as a reference standard in the analysis and quality control of cetirizine and its related compounds.
Biology: this compound is studied for its biological activity and interactions with various biological targets.
Medicine: Research on this compound helps in understanding the pharmacokinetics and pharmacodynamics of cetirizine and its metabolites.
Industry: It is used in the development and optimization of industrial processes for the production of cetirizine and related compounds.
Mechanism of Action
Deschlorocetirizine, like cetirizine, exerts its effects primarily through the inhibition of histamine H1 receptors. By blocking these receptors, this compound prevents the action of histamine, a compound involved in allergic reactions. This inhibition helps reduce symptoms such as itching, swelling, and redness associated with allergic responses. The molecular targets and pathways involved include the histamine H1 receptor and downstream signaling pathways that mediate allergic inflammation.
Comparison with Similar Compounds
Cetirizine: A second-generation antihistamine used to treat allergic conditions.
Levocetirizine: The active enantiomer of cetirizine with similar antihistamine properties.
Hydroxyzine: A first-generation antihistamine and precursor to cetirizine.
Deschlorocetirizine’s unique structure and properties make it an important compound for research and development in the fields of chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
2-[2-(4-benzhydrylpiperazin-1-yl)ethoxy]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c24-20(25)17-26-16-15-22-11-13-23(14-12-22)21(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-10,21H,11-17H2,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSREFRBRMMIHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90232777 | |
Record name | Deschlorocetirizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90232777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83881-53-2 | |
Record name | Deschlorocetirizine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083881532 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Deschlorocetirizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90232777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-(4-benzhydrylpiperazin-1-yl)ethoxy) acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DESCHLOROCETIRIZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VL4BXF63VB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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